Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-
Overview
Description
“Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-” is a complex organic compound with the molecular formula C28H27NO2S . It is a member of the benzoic acid family and has a heterocyclic structure .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process starts from 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-ol (13) and involves several steps to form the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoic acid group attached to a tetrahydro-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl group . This structure is quite complex and contains several functional groups, including a carboxylic acid group (from the benzoic acid) and a thiazepine ring .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a molecular weight of 425.519 Da . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 553.3±50.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 87.8±3.0 kJ/mol . Its flash point is 288.4±30.1 °C .Scientific Research Applications
Retinoic Acid X Receptor (RXR) Agonist
HX 630 is a potent retinoic acid X receptor (RXR) agonist . RXR is a type of nuclear receptor that is activated by the binding of certain hormones, including retinoic acid. As an RXR agonist, HX 630 can bind to RXR and activate it, which can have various effects on cellular processes.
Induction of Apoptosis
HX 630 has been shown to induce apoptosis, which is the process of programmed cell death . This can be particularly useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
Anti-Tumor Effects
In addition to inducing apoptosis, HX 630 has demonstrated anti-tumor effects . This makes it a potential candidate for use in cancer therapy.
Cushing’s Disease Research
HX 630 can be used in research related to Cushing’s disease . Cushing’s disease is a condition caused by an excess of the hormone cortisol, often due to a tumor in the pituitary gland. HX 630’s ability to induce apoptosis and exert anti-tumor effects could potentially be beneficial in the treatment of this disease.
Cell Proliferation Inhibition
In vitro studies have shown that HX 630 can significantly inhibit cell proliferation . This is another property that could make it useful in the treatment of diseases characterized by abnormal cell growth.
Animal Model Research
HX 630 has been used in in vivo research, specifically in animal models. For example, it has been shown to reduce tumor volume in mice with AtT20 cells .
Mechanism of Action
Target of Action
HX 630, also known as N564S742U1, is a synthetic RXR pan-agonist . It primarily targets the Retinoid X receptor (RXR) and Retinoic acid receptor beta . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation .
Mode of Action
As an RXR agonist, HX 630 binds to the RXR receptors, activating them . This activation triggers a series of intracellular events, leading to changes in gene expression . The compound also interacts with the Retinoic acid receptor beta, further influencing gene regulation .
Biochemical Pathways
The activation of RXR receptors by HX 630 affects various biochemical pathways. These pathways are primarily involved in cellular growth and differentiation . The exact downstream effects of these pathways are still under investigation.
Result of Action
HX 630 has been shown to exert anti-proliferative and pro-apoptotic effects in murine pituitary corticotroph tumor AtT20 cells . This makes HX 630 a potential therapeutic candidate for Cushing’s disease . It might also serve as a potential pharmacological tool for treating retina degenerative diseases and Alzheimer’s disease .
properties
IUPAC Name |
4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGCWQPTOKPRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172254 | |
Record name | HX-630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)- | |
CAS RN |
188844-52-2 | |
Record name | HX 630 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188844522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HX-630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HX-630 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N564S742U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.